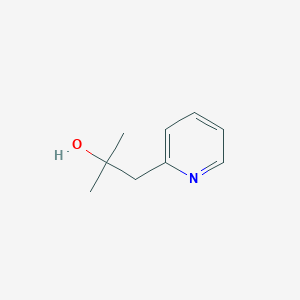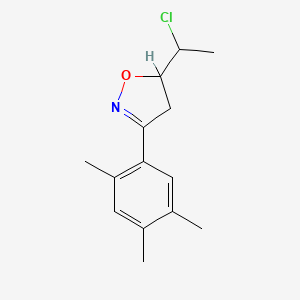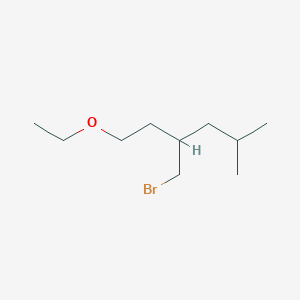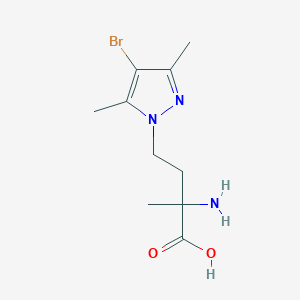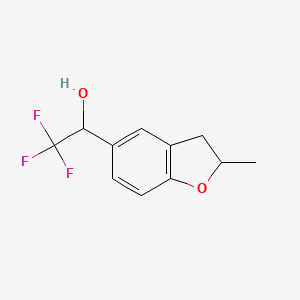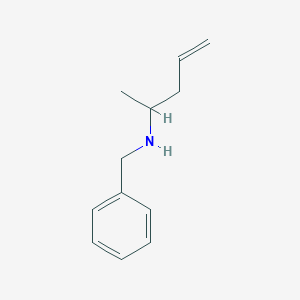
N-benzylpent-4-en-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzylpent-4-en-2-amine is an organic compound characterized by the presence of a benzyl group attached to a pent-4-en-2-amine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-benzylpent-4-en-2-amine can be synthesized through several methods. One common approach involves the condensation of an aldehyde or ketone with a secondary amine. For example, the reaction between benzylamine and pent-4-en-2-one under acidic conditions can yield this compound . The reaction typically requires heating under reflux in a solvent such as anhydrous benzene, toluene, or xylene, with azeotropic removal of water .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium or platinum may be employed to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: N-benzylpent-4-en-2-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions with alkyl halides can yield N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acid chlorides, and sulfonyl chlorides.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: N-alkylated amines, amides.
Applications De Recherche Scientifique
N-benzylpent-4-en-2-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-benzylpent-4-en-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways . These interactions can lead to various biological effects, including changes in cellular metabolism and gene expression .
Comparaison Avec Des Composés Similaires
- N-benzylpent-4-en-2-amine hydrochloride
- N-benzyl-2-phenylpyrimidin-4-amine
- N-benzyl-2-phenylethylamine
Comparison: this compound is unique due to its specific structural features, such as the presence of both a benzyl group and a pent-4-en-2-amine moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds . For instance, N-benzyl-2-phenylpyrimidin-4-amine is primarily studied for its anticancer properties, while this compound has broader applications in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
88381-95-7 |
|---|---|
Formule moléculaire |
C12H17N |
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
N-benzylpent-4-en-2-amine |
InChI |
InChI=1S/C12H17N/c1-3-7-11(2)13-10-12-8-5-4-6-9-12/h3-6,8-9,11,13H,1,7,10H2,2H3 |
Clé InChI |
XNFSJJMFFMCCMG-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=C)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


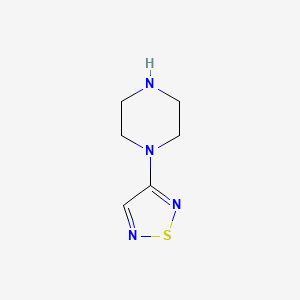
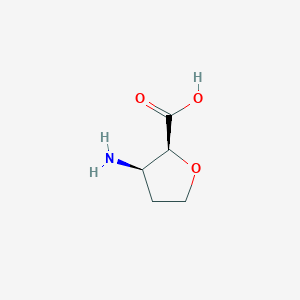
![1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(7-methoxynaphthalen-1-yl)ethan-1-one hydrochloride](/img/structure/B13549722.png)
![Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13549734.png)


![3-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B13549753.png)
